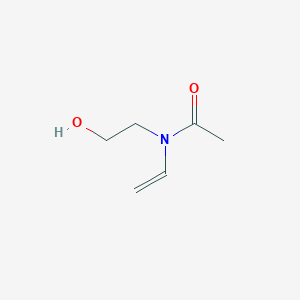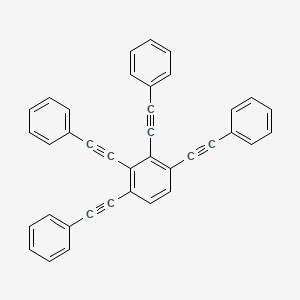
2-(4-Ethynyl-2-fluorophenoxy)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethynyl-2-fluorophenoxy)oxane is an organic compound with the molecular formula C13H13FO2. It is characterized by the presence of an oxane ring substituted with a 4-ethynyl-2-fluorophenoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 2-(4-Ethynyl-2-fluorophenoxy)oxane typically involves the following steps:
Chemical Reactions Analysis
2-(4-Ethynyl-2-fluorophenoxy)oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethynyl or fluorophenoxy groups are replaced by other functional groups.
Scientific Research Applications
2-(4-Ethynyl-2-fluorophenoxy)oxane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity.
Medicine: There is interest in the compound’s potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(4-Ethynyl-2-fluorophenoxy)oxane involves its interaction with specific molecular targets. The compound can penetrate biological membranes and affect cellular processes by modulating the activity of enzymes and receptors. Molecular dynamics simulations have shown that the compound can alter the free energy profile of water penetration into biological membranes, leading to changes in cellular function .
Comparison with Similar Compounds
2-(4-Ethynyl-2-fluorophenoxy)oxane can be compared to other similar compounds, such as:
Oxetanes: These compounds contain a four-membered oxetane ring and are known for their stability and reactivity.
The unique combination of the ethynyl and fluorophenoxy groups in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Properties
CAS No. |
196880-11-2 |
|---|---|
Molecular Formula |
C13H13FO2 |
Molecular Weight |
220.24 g/mol |
IUPAC Name |
2-(4-ethynyl-2-fluorophenoxy)oxane |
InChI |
InChI=1S/C13H13FO2/c1-2-10-6-7-12(11(14)9-10)16-13-5-3-4-8-15-13/h1,6-7,9,13H,3-5,8H2 |
InChI Key |
CVTPFCZLJKESJD-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C=C1)OC2CCCCO2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


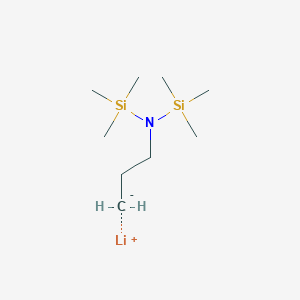
![1-Oxa-7-azaspiro[4.4]nonan-6-one, 9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-, (2S,5R)-](/img/structure/B12574130.png)
![Pyrido[2,3-g]quinoline-5,10-dione, 4-chloro-9-(2-nitrophenyl)-](/img/structure/B12574134.png)
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methylene-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)-](/img/structure/B12574141.png)

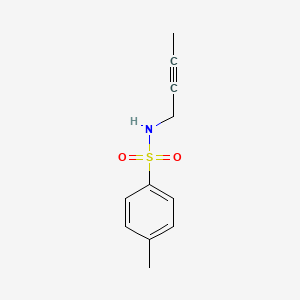
![3-Fluoro-N-(4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12574158.png)
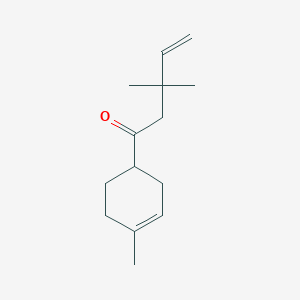
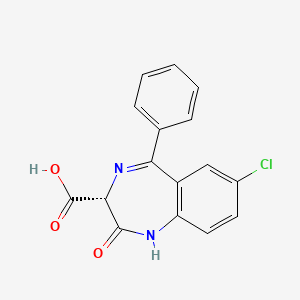
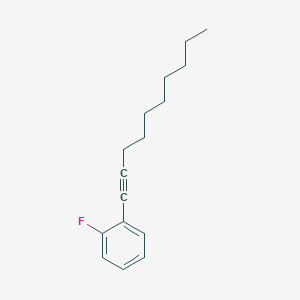
![4-[(Pyrimidin-2-yl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B12574182.png)
![1,2,4-Triazolo[4,3-c]quinazolin-3-amine, 5-chloro-](/img/structure/B12574187.png)
